molecular formula C14H21N3O2 B13475452 tert-Butyl 3-(2-aminoanilino)aZetidine-1-carboxylate

tert-Butyl 3-(2-aminoanilino)aZetidine-1-carboxylate

Cat. No.: B13475452
M. Wt: 263.34 g/mol
InChI Key: XOURZISPELBEFR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-aminoanilino)azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-aminoanilino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with 2-aminoaniline. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-aminoanilino)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(2-aminoanilino)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential biological activities. It can be used in the development of new drugs and therapeutic agents .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its applications range from the synthesis of polymers to the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-aminoanilino)azetidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl 3-(methylamino)azetidine-1-carboxylate
  • tert-Butyl 3-ethynylazetidine-1-carboxylate
  • tert-Butyl 3-oxoazetidine-1-carboxylate

Comparison: tert-Butyl 3-(2-aminoanilino)azetidine-1-carboxylate is unique due to the presence of the 2-aminoanilino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

tert-butyl 3-(2-aminoanilino)azetidine-1-carboxylate

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-8-10(9-17)16-12-7-5-4-6-11(12)15/h4-7,10,16H,8-9,15H2,1-3H3

InChI Key

XOURZISPELBEFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2=CC=CC=C2N

Origin of Product

United States

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